2-[(Trimethylsilyl)ethynyl]benzonitrile
Overview
Description
2-[(Trimethylsilyl)ethynyl]benzonitrile is an organic compound with the molecular formula C12H13NSi and a molecular weight of 199.32 g/mol . It is also known by its synonyms, 1-(2-Cyanophenyl)-2-(trimethylsilyl)acetylene and 2-[(Trimethylsilanyl)ethynyl]benzonitrile . This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl group, which is further connected to a benzonitrile moiety.
Scientific Research Applications
2-[(Trimethylsilyl)ethynyl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and materials.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
2-[(Trimethylsilyl)ethynyl]benzonitrile is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause specific target organ toxicity upon single exposure (Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first aid measures should be taken .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethylsilyl)ethynyl]benzonitrile typically involves the reaction of trimethylsilylacetylene with 2-bromobenzonitrile under palladium-catalyzed coupling conditions . The reaction is carried out in the presence of a base, such as triethylamine, and a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction mixture is usually heated to reflux to facilitate the coupling reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Trimethylsilyl)ethynyl]benzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides and nucleophiles are commonly used under mild conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the trimethylsilyl group.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include primary amines derived from the reduction of the nitrile group.
Mechanism of Action
The mechanism of action of 2-[(Trimethylsilyl)ethynyl]benzonitrile involves its interaction with various molecular targets and pathways. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its penetration through biological membranes. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the nitrile group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[(Trimethylsilyl)ethynyl]benzonitrile: Similar structure with the trimethylsilyl group at the para position.
2-Ethynylbenzonitrile: Lacks the trimethylsilyl group, leading to different reactivity and properties.
Benzonitrile: Simplest form without the ethynyl and trimethylsilyl groups.
Uniqueness
2-[(Trimethylsilyl)ethynyl]benzonitrile is unique due to the presence of both the trimethylsilyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The trimethylsilyl group enhances stability and lipophilicity, while the ethynyl group provides a site for further functionalization and interaction with biological targets.
Properties
IUPAC Name |
2-(2-trimethylsilylethynyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NSi/c1-14(2,3)9-8-11-6-4-5-7-12(11)10-13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSJJQDZTHSMKBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=CC=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50546024 | |
Record name | 2-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97308-62-8 | |
Record name | 2-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50546024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[(Trimethylsilyl)ethynyl]benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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